BenchChemオンラインストアへようこそ!

N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediates

N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine is a chiral small molecule characterized by a (3S)-aminopyrrolidine core linked to a 2-aminopyridine group. Its defined stereochemistry makes it a critical bifunctional scaffold for the synthesis of enantiomerically pure pharmaceutical candidates.

Molecular Formula C9H13N3
Molecular Weight 163.22
CAS No. 1365937-09-2
Cat. No. B1651948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine
CAS1365937-09-2
Molecular FormulaC9H13N3
Molecular Weight163.22
Structural Identifiers
SMILESC1CNCC1NC2=CC=CC=N2
InChIInChI=1S/C9H13N3/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2,(H,11,12)/t8-/m0/s1
InChIKeyHEMVTRSSBJCRGX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine (CAS 1365937-09-2) Procurement Guide: A Chiral Building Block for Pharmaceutical Research


N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine is a chiral small molecule characterized by a (3S)-aminopyrrolidine core linked to a 2-aminopyridine group. Its defined stereochemistry makes it a critical bifunctional scaffold for the synthesis of enantiomerically pure pharmaceutical candidates . As a single enantiomer with a molecular weight of 163.22 g/mol and a computed XLogP3-AA of 0.9, it serves as a specialized intermediate where the (S)-configuration is essential for target engagement and biological selectivity [1]. This contrasts with the racemate or opposite enantiomer, where stereochemical mixtures can lead to distinct pharmacological profiles or undesired off-target effects.

N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine: Why the (3R)-Enantiomer or Racemate Cannot Serve as a Direct Replacement


In chiral drug synthesis, stereochemistry directly dictates biological activity, binding affinity, and pharmacokinetics. Simply substituting N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine with its (3R)-enantiomer (CAS 1366230-55-8) or a racemic mixture can derail a synthetic pathway or produce a pharmacologically inactive or toxic diastereomer . The (S)-enantiomer is a required building block for specific ATP-competitive kinase inhibitors, such as the third-generation ALK/ROS1 inhibitor lorlatinib, where the (3S) configuration is critical for optimal fit within the kinase hinge region [1]. Using a racemate would introduce a 50% impurity of the incorrect stereoisomer, necessitating costly chiral separation or resulting in batch failure, directly impacting project timelines and research reproducibility.

Quantitative Differentiation Evidence for N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine


Enantiomeric Fidelity: A Critical Quality Attribute for Building Block Procurement

Vendor specifications for N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine indicate a minimum purity of 98%, ensuring the absence of the (3R)-stereoisomer beyond typical limits. This level of enantiomeric integrity is critical; in contrast, a racemic mixture would contain only 50% of the desired active S-enantiomer, immediately introducing a 50% impurity load. While no specific biological assay directly comparing the two enantiomers is available in the public domain, the fundamental principle of stereoselectivity in drug-receptor interactions provides a class-level inference that the (3S) configuration is a non-negotiable requirement for maintaining the desired pharmacological profile . This is a key differentiator for sourcing decisions, where the onus is on the vendor to provide a Certificate of Analysis (CoA) confirming the enantiomeric excess (ee) via chiral HPLC.

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediates

Physical Form Differentiation: Trihydrochloride Salt vs. Free Base for Enhanced Handling

The commercially available trihydrochloride salt (CAS 1365937-09-2) is a crystalline solid with a melting point of 186–188 °C, in contrast to the oily liquid free base form of the (3R)-enantiomer dihydrochloride (CAS 1365937-22-9) . This marked difference in physical state significantly influences ease of handling, precise weighing, and long-term stability for laboratory-scale synthesis. A solid salt form avoids the practical challenges associated with weighing viscous oils or hygroscopic liquids, which can lead to inconsistent stoichiometry in subsequent reactions, making the trihydrochloride salt a superior choice for reproducible experimental setups.

Formulation Chemistry Salt Selection Solubility

Computed Lipophilicity: XLogP3-AA Advantage for CNS Drug Design

The computed partition coefficient (XLogP3-AA) for N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine is 0.9, based on PubChem data [1]. This moderate lipophilicity is favorable for balancing aqueous solubility and membrane permeability, a critical parameter for central nervous system (CNS) drug candidates. While the same computed value applies to its enantiomer, it represents a key quantitative filter in drug design. Compared to more lipophilic pyrrolidine-pyridine analogs, this specific value situates the compound within the optimal range for oral absorption and potential blood-brain barrier penetration, as defined by Lipinski's Rule of Five.

Medicinal Chemistry Lipophilicity Blood-Brain Barrier

Procurement-Driven Application Scenarios for N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine


Stereospecific Synthesis of Lorlatinib and Next-Generation ALK/ROS1 Inhibitors

N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine is the critical chiral building block for the macrocyclic core of lorlatinib, a third-generation ALK/ROS1 inhibitor. Its high enantiomeric purity (>98%) is a prerequisite for the final step of macrocyclization, where even a small percentage of the (3R)-enantiomer would lead to a diastereomer with significantly reduced kinase inhibition, as demonstrated in the original medicinal chemistry program [1]. Procuring the (3S)-configured building block with a verified Certificate of Analysis is therefore non-negotiable for any group replicating or improving upon this synthetic route.

Fragment-Based Drug Discovery (FBDD) for Histamine and Serotonin Receptor Subtypes

The 2-aminopyridine and pyrrolidine motifs are privileged structures for aminergic receptors. The specific (3S)-configuration can be exploited in fragment libraries to probe the stereochemical preferences of histamine H1 or serotonin 5-HT1A receptors. Its moderate lipophilicity (XLogP3-AA = 0.9) and low molecular weight (163.22 Da) make it an ideal fragment starting point [1]. It offers a foundational logical step for SAR development before advancing to more complex, elaborated analogs.

Development of Chiral Pyrrolidine-Based Chemical Probes

The bifunctional nature of the scaffold allows for divergent synthesis of a library of chiral compounds. The (3S)-configured amine provides a fixed stereochemical vector, enabling structure-based design of selective enzyme inhibitors, such as Polo-like Kinase 4 (PLK4) inhibitors, where the configuration of the pyrrolidine ring has been suggested to influence binding mode [1]. Using the single enantiomer from the outset is critical for accurately interpreting biological assays and avoiding misleading activity cliffs.

Quote Request

Request a Quote for N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.